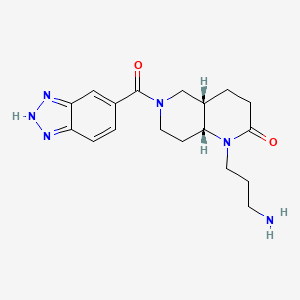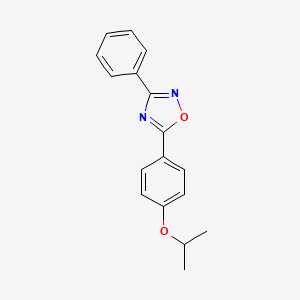![molecular formula C17H19N3OS B5318092 N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It was first synthesized in the 1970s as a potential analgesic drug, but its discovery as a neurotoxin that specifically targets dopaminergic neurons in the brain led to its use as a research tool for studying Parkinson's disease.
Mechanism of Action
The mechanism of action of N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide involves its conversion to MPP+, a toxic metabolite that accumulates in dopaminergic neurons and disrupts mitochondrial function. This leads to oxidative stress, inflammation, and ultimately cell death. The selective toxicity of this compound to dopaminergic neurons is thought to be due to the presence of the dopamine transporter, which facilitates the uptake of MPP+ into these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the depletion of dopamine in the brain, the loss of dopaminergic neurons, and the onset of Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and inflammation, which contribute to the neurodegenerative process.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide in lab experiments include its specificity for dopaminergic neurons, its ability to induce Parkinsonian symptoms, and its well-established mechanism of action. However, there are also limitations to its use, including the fact that it does not fully replicate the pathology of Parkinson's disease in humans and that it may not accurately reflect the effects of other neurotoxins or genetic mutations that contribute to the disease.
Future Directions
There are several future directions for research involving N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide, including the development of new treatments for Parkinson's disease based on its mechanism of action, the use of this compound in combination with other neurotoxins to better model the disease, and the investigation of the role of inflammation and oxidative stress in the neurodegenerative process. Other potential applications of this compound include its use as a tool for studying other neurodegenerative diseases and as a potential therapeutic agent for cancer.
Synthesis Methods
The synthesis of N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide involves several steps, including the reaction of 3-(methylthio)aniline with 2-bromopyridine, followed by cyclization with ethyl acrylate and subsequent hydrolysis to form the final product. The process requires careful handling and purification to ensure the purity and stability of the compound.
Scientific Research Applications
N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide has been widely used in scientific research as a tool for studying Parkinson's disease. It is known to selectively damage dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the brain and the onset of Parkinsonian symptoms. This model has been used to investigate the underlying mechanisms of Parkinson's disease and to test potential treatments.
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-pyridin-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-14-7-4-6-13(12-14)19-17(21)20-11-5-9-16(20)15-8-2-3-10-18-15/h2-4,6-8,10,12,16H,5,9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRMGIICOBJABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)

![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)
![N'-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5318044.png)
![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318054.png)

![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5318100.png)
![N-{4-[({4-[2-(2-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}propanamide](/img/structure/B5318111.png)
![N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)